molecular formula C16H16N4O3S B3141404 N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478259-21-1

N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide

Cat. No.: B3141404
CAS No.: 478259-21-1
M. Wt: 344.4 g/mol
InChI Key: RCOJKSRFEDTLBR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, with the CAS number 478259-21-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a hydrazinecarboxamide moiety and a thienyl-isoxazole component, suggesting diverse biological interactions.

  • Molecular Formula : C16H16N4O3S
  • Molecular Weight : 344.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exhibit:

  • Antimicrobial Properties : Preliminary studies indicate that related compounds in the hydrazinecarboxamide class demonstrate significant antimicrobial effects against various pathogens. This suggests that this compound could possess similar activities.
  • Anticancer Activity : Compounds containing isoxazole and thienyl moieties have been reported to show cytotoxic effects against cancer cell lines. The specific efficacy of this compound against different cancer types remains to be fully elucidated.

Antimicrobial Activity

Research has shown that derivatives of hydrazinecarboxamides exhibit varying degrees of antimicrobial activity. For instance, compounds structurally similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Studies

In vitro studies have demonstrated the potential of related compounds to inhibit the proliferation of cancer cells. For example, one study reported that a hydrazine derivative showed an IC50 value of 27.3 μM against breast cancer cell lines . While specific data for this compound is limited, its structural similarities suggest potential effectiveness.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (μM)Reference
Hydrazine Derivative AAntimicrobialStaphylococcus aureus15
Hydrazine Derivative BAnticancerT47D (Breast Cancer)27.3
Hydrazine Derivative CAnticancerHCT-116 (Colon Cancer)6.2

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-4-6-11(7-5-10)17-16(22)19-18-15(21)13-9-12(20-23-13)14-3-2-8-24-14/h2-8,13H,9H2,1H3,(H,18,21)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOJKSRFEDTLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2CC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115468
Record name 4,5-Dihydro-3-(2-thienyl)-5-isoxazolecarboxylic acid 2-[[(4-methylphenyl)amino]carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478259-21-1
Record name 4,5-Dihydro-3-(2-thienyl)-5-isoxazolecarboxylic acid 2-[[(4-methylphenyl)amino]carbonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478259-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-3-(2-thienyl)-5-isoxazolecarboxylic acid 2-[[(4-methylphenyl)amino]carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
Reactant of Route 2
N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
Reactant of Route 3
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N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
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N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
Reactant of Route 5
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N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide

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